molecular formula C8H18ClNO2 B1227022 Propionylcholine chloride CAS No. 2365-13-1

Propionylcholine chloride

Cat. No.: B1227022
CAS No.: 2365-13-1
M. Wt: 195.69 g/mol
InChI Key: ARHSIMKCFUIWHF-UHFFFAOYSA-M
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Description

Propionylcholine chloride is an organic compound with the molecular formula C8H18NO2Cl. It is a cholinergic compound that has antimicrobial activity and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylcholine chloride can be synthesized through the reaction of propionic acid with choline chloride under specific conditions. The reaction typically involves the esterification of propionic acid with choline chloride in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where propionic acid and choline chloride are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propionylcholine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionylcholine chloride is used in various scientific research applications, including:

Mechanism of Action

Propionylcholine chloride exerts its effects by interacting with cholinergic receptors in the nervous system. It acts as a substrate for cholinesterase and butyrylcholinesterase, leading to the hydrolysis of the compound and the release of choline. This interaction affects neurotransmission and can inhibit bacterial growth by interfering with the synthesis of cell wall mucopeptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionylcholine chloride is unique due to its specific structure, which includes a propionyl group attached to the choline moiety. This structure imparts distinct chemical and biological properties, making it useful in specific research and industrial applications .

Properties

IUPAC Name

trimethyl(2-propanoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHSIMKCFUIWHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5072-54-8 (Parent)
Record name Propionylcholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50946464
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminiumato(2-) chlorido(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-13-1
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2365-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionylcholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminiumato(2-) chlorido(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(1-oxopropoxy)ethyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONYLCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LK42PR2YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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